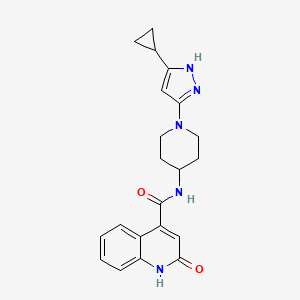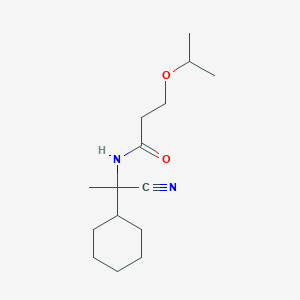![molecular formula C18H31N3O6 B2611185 4-trans-[Bis(t-butyloxycarbonyl)-guanidino]cyclohexane carboxylic acid CAS No. 1263045-22-2](/img/structure/B2611185.png)
4-trans-[Bis(t-butyloxycarbonyl)-guanidino]cyclohexane carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
. This compound is characterized by the presence of a cyclohexane ring substituted with a carboxylic acid group and two guanidino groups protected by tert-butyloxycarbonyl groups.
準備方法
Synthetic Routes and Reaction Conditions
This can be achieved using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The reaction typically occurs in an aqueous or organic solvent under ambient conditions. The cyclohexane carboxylic acid moiety can be introduced through various synthetic routes, including cycloaddition reactions or functional group transformations.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
化学反応の分析
Types of Reactions
4-trans-[Bis(t-butyloxycarbonyl)-guanidino]cyclohexane carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The guanidino groups can be reduced under specific conditions to yield amine derivatives.
Substitution: The tert-butyloxycarbonyl groups can be selectively removed using strong acids such as trifluoroacetic acid, leading to the formation of free guanidino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Deprotection of tert-butyloxycarbonyl groups can be achieved using trifluoroacetic acid in dichloromethane.
Major Products Formed
The major products formed from these reactions include oxidized carboxylic acid derivatives, reduced amine derivatives, and free guanidino groups.
科学的研究の応用
4-trans-[Bis(t-butyloxycarbonyl)-guanidino]cyclohexane carboxylic acid has versatile properties that enable its applications in various scientific research fields:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Employed in the study of protein engineering and enzyme inhibition.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism by which 4-trans-[Bis(t-butyloxycarbonyl)-guanidino]cyclohexane carboxylic acid exerts its effects involves the interaction of its guanidino groups with molecular targets. The tert-butyloxycarbonyl groups protect the guanidino groups during synthetic processes, preventing unwanted side reactions . Upon deprotection, the free guanidino groups can interact with specific enzymes or receptors, modulating their activity and leading to desired biological effects.
類似化合物との比較
Similar Compounds
4-trans-[Bis(t-butyloxycarbonyl)-guanidino]cyclohexane: Similar structure but lacks the carboxylic acid group.
Cyclohexane carboxylic acid derivatives: Compounds with similar cyclohexane ring structures but different functional groups.
Uniqueness
4-trans-[Bis(t-butyloxycarbonyl)-guanidino]cyclohexane carboxylic acid is unique due to the presence of both guanidino and carboxylic acid groups, which provide a combination of reactivity and functionality not commonly found in other compounds. This dual functionality allows for diverse applications in various fields of research and industry.
特性
IUPAC Name |
4-[bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]cyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31N3O6/c1-17(2,3)26-15(24)20-14(21-16(25)27-18(4,5)6)19-12-9-7-11(8-10-12)13(22)23/h11-12H,7-10H2,1-6H3,(H,22,23)(H2,19,20,21,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQUNZZZNJUCWCG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(=NC1CCC(CC1)C(=O)O)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31N3O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6,7-dimethyl-4-[(morpholin-4-yl)methyl]-2H-chromen-2-one](/img/structure/B2611105.png)


![1-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)-3-(4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)propan-1-one](/img/structure/B2611108.png)

![N-(4-butylphenyl)-2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2611112.png)


![N-(4-chlorobenzyl)-4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}benzenecarboxamide](/img/structure/B2611119.png)


![[2,3'-Bipyridin]-6-ylmethanol](/img/structure/B2611124.png)
![1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-4-[5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]piperazine](/img/structure/B2611125.png)
